

Spectroscopic data (NMR, IR, MS) for 4-Piperidinemethanol (CAS 6457-49-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Piperidinemethanol**

Cat. No.: **B045690**

[Get Quote](#)

Spectroscopic Profile of 4-Piperidinemethanol: A Technical Guide

Topic: Spectroscopic Data (NMR, IR, MS) for **4-Piperidinemethanol** (CAS 6457-49-4)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Piperidinemethanol** (CAS: 6457-49-4), a valuable building block in pharmaceutical synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. All quantitative information is summarized in structured tables for ease of reference. Furthermore, detailed experimental protocols for acquiring this data are provided, along with a visual workflow of the spectroscopic analysis process. This guide is intended to be a critical resource for researchers and professionals involved in the synthesis, characterization, and quality control of molecules incorporating the **4-piperidinemethanol** scaffold.

Introduction

4-Piperidinemethanol, also known as 4-(Hydroxymethyl)piperidine, is a bifunctional organic compound featuring a secondary amine within a piperidine ring and a primary alcohol. Its chemical formula is C₆H₁₃NO, with a molecular weight of approximately 115.17 g/mol .[1] The

presence of both a nucleophilic amine and a versatile alcohol functional group makes it a highly useful intermediate in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Accurate structural elucidation and purity assessment are paramount in drug development, making a thorough understanding of its spectroscopic characteristics essential. This document serves as a centralized repository for this critical data.

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the spectroscopic data for **4-Piperidinemethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for **4-Piperidinemethanol**, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **4-Piperidinemethanol** (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.46	d	2H	-CH ₂ -OH
~3.08	dt	2H	H-2e, H-6e (axial)
~2.55	t	2H	H-2a, H-6a (equatorial)
~2.1 (broad)	s	2H	-NH, -OH
~1.70	m	2H	H-3e, H-5e (axial)
~1.45	m	1H	H-4 (methine)
~1.15	qd	2H	H-3a, H-5a (equatorial)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broad singlet at ~2.1 ppm is due to the exchangeable protons of the amine and alcohol groups.

Table 2: ^{13}C NMR Spectroscopic Data for **4-Piperidinemethanol** (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
~68.0	-CH ₂ -OH
~46.5	C-2, C-6
~41.0	C-4
~29.5	C-3, C-5

Note: These are typical chemical shift ranges for such carbon environments and can be influenced by experimental conditions.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Piperidinemethanol** shows characteristic absorption bands corresponding to its alcohol and secondary amine groups.[5]

Table 3: Key IR Absorption Bands for **4-Piperidinemethanol**

Wavenumber (cm^{-1})	Intensity	Assignment	Functional Group
3500-3200	Strong, Broad	O-H stretch (hydrogen-bonded)	Alcohol
3350-3250	Medium, Broad	N-H stretch	Secondary Amine
3000-2850	Strong	C-H stretch (aliphatic)	Alkane
1465	Medium	-CH ₂ - bend (scissoring)	Alkane
1300-1000	Strong	C-O stretch	Primary Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for **4-Piperidinemethanol**

m/z	Relative Intensity	Proposed Fragment Ion
115	Moderate	[M] ⁺ (Molecular Ion)
114	Moderate	[M-H] ⁺
98	Moderate	[M-H ₂ O] ⁺
84	Strong	[M-CH ₂ OH] ⁺ (Piperidine ring fragment)
56	Strong	Further fragmentation of piperidine ring

Experimental Protocols

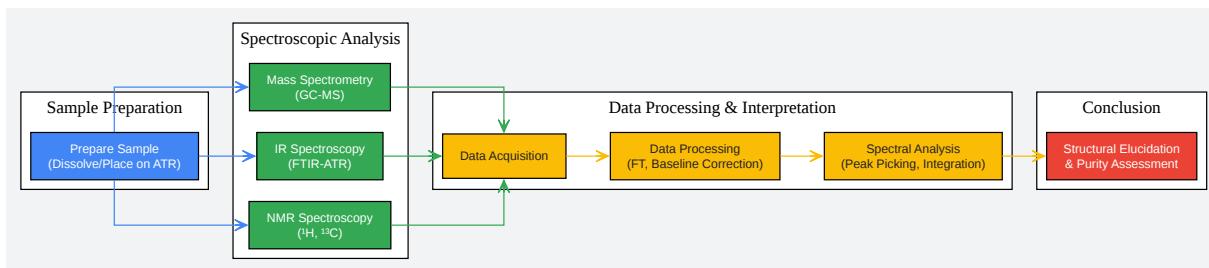
The following are generalized protocols for the acquisition of spectroscopic data for **4-Piperidinemethanol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Piperidinemethanol** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).^[6]^[7] Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
- ^1H NMR Data Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

- Process the data with appropriate Fourier transformation, phasing, and baseline correction.
- Integrate the signals and reference the spectrum to the TMS peak.
- ^{13}C NMR Data Acquisition:
 - Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.
 - A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .^[4]
 - Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).^[2]

Infrared (IR) Spectroscopy


- Sample Preparation (ATR-FTIR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **4-Piperidinemethanol** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.^[8]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The data is usually presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **4-Piperidinemethanol** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
 - The sample should be free of non-volatile materials.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically with an Electron Ionization (EI) source.[\[9\]](#)
- Data Acquisition:
 - GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should start at a low temperature and ramp up to ensure separation from the solvent and any impurities. The injector temperature is typically set around 250 °C.
 - MS Conditions: The EI source is typically operated at 70 eV.[\[9\]](#) The mass analyzer is set to scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).
 - The resulting data is a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Piperidinemethanol**.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic data presented in this guide provides a detailed chemical fingerprint of **4-Piperidinemethanol**. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the IR spectrum verifies the presence of the key alcohol and secondary amine functional groups. The mass spectrum is consistent with the molecular weight and shows a predictable fragmentation pattern. This collection of data and protocols serves as a valuable technical resource for scientists and researchers, facilitating the efficient and accurate identification and quality assessment of **4-Piperidinemethanol** in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Piperidinemethanol | C₆H₁₃NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for 4-Piperidinemethanol (CAS 6457-49-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045690#spectroscopic-data-nmr-ir-ms-for-4-piperidinemethanol-cas-6457-49-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com